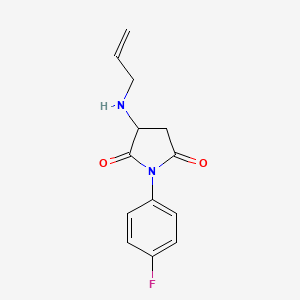
3-(allylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-(allylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biotechnology, and materials science.
Wissenschaftliche Forschungsanwendungen
3-(allylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to exhibit antifungal and antibacterial activity.
In biotechnology, this compound has been used as a building block for the synthesis of various bioactive molecules. It has also been employed as a cross-linking agent for the preparation of hydrogels and other biomaterials.
Wirkmechanismus
The mechanism of action of 3-(allylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(allylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is its potential as a lead compound for the development of novel anticancer agents. It has also been shown to have broad-spectrum antimicrobial activity, making it a promising candidate for the development of new antibiotics.
However, the limitations of this compound include its low solubility in water and its potential toxicity to normal cells. These factors may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-(allylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione. One potential direction is the synthesis of analogs with improved activity and reduced toxicity. Another direction is the investigation of the mechanism of action of this compound and its potential interactions with other molecules.
Furthermore, the development of new delivery systems for this compound may improve its solubility and bioavailability, making it more effective in vivo. Additionally, the use of this compound as a building block for the synthesis of novel biomaterials and hydrogels may have important applications in tissue engineering and drug delivery.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-2-7-15-11-8-12(17)16(13(11)18)10-5-3-9(14)4-6-10/h2-6,11,15H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHQPIZMQKMLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



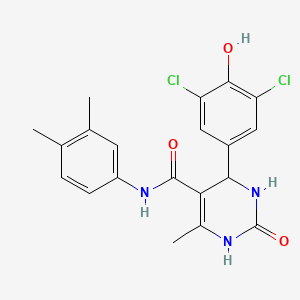
![ethyl [2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chloro-6-methoxyphenoxy]acetate](/img/structure/B4136687.png)
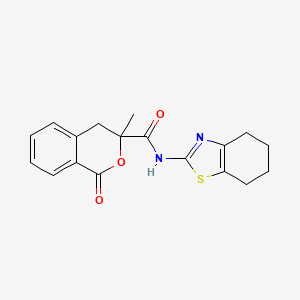
![N,N-dimethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4136698.png)
![1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4136705.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B4136723.png)
amine hydrochloride](/img/structure/B4136739.png)
![2-[(4-allyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4136741.png)
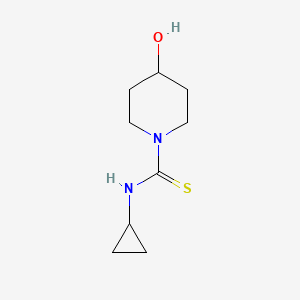
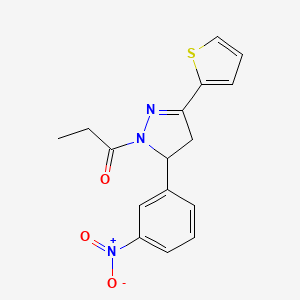
![N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea](/img/structure/B4136763.png)
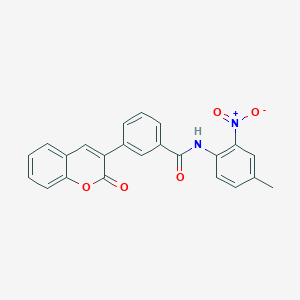
![N-(2-methoxyethyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide hydrate](/img/structure/B4136780.png)
![N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide](/img/structure/B4136790.png)